molecular formula C22H21N3O2 B368586 2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide CAS No. 919972-05-7

2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide

Cat. No. B368586
CAS RN: 919972-05-7
M. Wt: 359.4g/mol
InChI Key: JCOONCVBCOSJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, also known as KU-55933, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme ATM (Ataxia Telangiectasia Mutated), which plays a crucial role in DNA damage response and repair. KU-55933 has been shown to have a significant impact on cell cycle progression, DNA repair, and cell survival, making it a useful tool for studying these processes.

Scientific Research Applications

Synthesis and Tautomerism

Research into benzimidazoles with furyl substituents, such as 2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide, includes studies on their synthesis and unique tautomerism. These compounds are synthesized via condensation reactions and exhibit interesting proton relay mechanisms in solution, which are significant for understanding their chemical behavior and potential applications in materials science and molecular design (Lee, Jeoung, & Lee, 1996).

Oxidation and Reactivity

The oxidation processes of benzimidazoles with furyl and thienyl groups reveal pathways to various functionalized molecules. These studies offer insights into the reactivity of such compounds, laying the groundwork for their use in organic synthesis and potentially in the development of new pharmacological agents (El’chaninov, Simonov, & Simkin, 1982).

Photodegradation and Environmental Stability

Investigations into the photodegradation of benzimidazoles with furyl groups, such as 2-(2-Furyl)-benzimidazole (Fuberidazole), are crucial for understanding their stability under environmental conditions. This research is essential for assessing the longevity and safety of these compounds when used in outdoor applications, including their use in materials science and potential pharmaceuticals (Melo et al., 1992).

Catalytic and Polymerization Applications

The synthesis and characterization of benzimidazole derivatives have explored their utility in catalysis and polymerization processes. These studies highlight the potential of such compounds in industrial applications, particularly in the production of polymers and other materials through ethylene polymerization (Sun et al., 2010).

properties

IUPAC Name

N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-15-8-3-4-9-17(15)14-25-19-11-6-5-10-18(19)24-21(25)16(2)23-22(26)20-12-7-13-27-20/h3-13,16H,14H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOONCVBCOSJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.